methyl (3,4-dichlorobenzyl)carbamate
Description
Contextualization of the Carbamate (B1207046) Functional Group in Organic Chemistry
In the field of organic chemistry, a carbamate is a crucial functional group characterized by the general formula R₂NC(O)OR'. wikipedia.org These compounds are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.orgdbpedia.org The carbamate moiety can be considered a hybrid of an ester and an amide, which grants it unique chemical properties. masterorganicchemistry.comacs.org Generally, carbamates exhibit good chemical and proteolytic stability. acs.org The delocalization of non-bonded electrons from the nitrogen atom into the carbonyl group imparts a degree of conformational restriction, influencing molecular interactions. acs.org
Carbamates are synthesized through several common methods. These include the reaction of an isocyanate with an alcohol, the reaction of a chloroformate with an amine, or through a modified Hofmann rearrangement of amides. wikipedia.orgacs.org
The stability and reactivity of the carbamate group have made it invaluable in organic synthesis, particularly as a protecting group for amines. masterorganicchemistry.comfiveable.me Popular carbamate protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are easily installed on nitrogen atoms, are inert to a wide range of reaction conditions, and can be removed under specific conditions without affecting other sensitive functional groups. masterorganicchemistry.com
Beyond synthesis, the carbamate structure is a key motif in numerous biologically active molecules and materials. acs.org Polymers linked by carbamate groups form the basis of polyurethanes, a major class of plastics. wikipedia.orgdbpedia.org In medicinal chemistry, carbamates are often used as stable surrogates for peptide bonds and can improve a molecule's ability to permeate cell membranes. acs.org Furthermore, many approved therapeutic agents and prodrugs contain the carbamate functionality. acs.org The carbamate ester functional group is also the defining feature of carbamate insecticides, such as carbaryl (B1668338) and carbofuran, which function by reversibly inactivating the acetylcholinesterase enzyme. wikipedia.org
Significance of Dichlorinated Aromatic Moieties in Molecular Design
Aromatic compounds, characterized by their cyclic and planar structure with conjugated π electrons, are fundamental building blocks in medicinal chemistry. jocpr.com They provide rigid scaffolds that are crucial for binding to biological targets through various non-covalent interactions, including π-stacking. jocpr.com The modification of these aromatic rings with substituents is a primary strategy for optimizing a molecule's biological activity and physicochemical properties.
The introduction of chlorine atoms to an aromatic ring is a particularly powerful tool in molecular design. nih.gov Chlorine is an electron-withdrawing group and can significantly alter the electronic properties of the aromatic system. This modification can influence how the molecule interacts with amino acid residues in the binding pocket of a target protein, potentially leading to tighter binding and increased potency. nih.gov The addition of chlorine often increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and improve bioavailability. jocpr.comrsc.org This increased stability can also make the compound more resistant to metabolic degradation. rsc.org The strategic placement of chlorine atoms can have such a profound and sometimes unexpectedly large positive impact on a compound's activity that it is sometimes referred to as the "magic chloro" effect in drug discovery. rsc.orgchemrxiv.org
Overview of Methyl (3,4-Dichlorobenzyl)carbamate within Contemporary Chemical Research
This compound is a specific organic compound that integrates the carbamate functional group with a dichlorinated aromatic moiety. Its primary identification in scientific literature is as a selective pre-emergence herbicide. nih.gov Research has shown it to be active against both grass and broadleaf weeds. nih.gov
A key aspect of its herbicidal action is the inhibition of pigment synthesis in sensitive plant species. nih.gov Structure-activity relationship studies have demonstrated that minor modifications to the molecule, such as altering the position of the chlorine atoms on the phenyl ring or changing the N-substituent on the carbamate, can significantly impact its biological activity. nih.gov Early research also investigated the metabolism of this compound in rats, contributing to the understanding of how this class of compounds is processed in biological systems. acs.org While its initial investigation focused on agricultural applications, the compound serves as a case study for the design of biologically active molecules featuring both carbamate and dichlorinated benzyl (B1604629) components.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂NO₂ |
| CAS Number | 64949-23-3 |
Delimitation of Research Scope and Key Academic Objectives
This article focuses exclusively on the chemical principles and research context of this compound. The primary objective is to provide a scientifically grounded exploration of the compound by dissecting its core structural components: the carbamate functional group and the dichlorinated benzyl moiety.
The scope is strictly limited to the following areas:
A contextual analysis of the carbamate functional group within organic chemistry and its broader applications.
An examination of the role and significance of dichlorinated aromatic structures in the context of molecular design.
A summary of the documented research findings pertaining specifically to this compound.
This analysis is based on foundational chemical principles and published academic research. The key academic objective is to present a clear and authoritative overview of the compound from a chemical perspective. Therefore, this article will not discuss topics such as specific commercial formulations, environmental fate, detailed toxicology profiles, or guidelines for handling and application.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGAHINNOYDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Methyl 3,4 Dichlorobenzyl Carbamate
Elucidation of Classical and Modern Carbamate (B1207046) Synthesis Approaches
Carbamates, structurally related to amides and esters, exhibit notable chemical stability. nih.gov This stability, combined with an ability to enhance cell membrane permeability, makes them valuable as peptide bond surrogates in medicinal chemistry. nih.govacs.org The synthetic routes to carbamates are diverse, ranging from traditional rearrangement reactions to modern C1 fixation strategies. nih.govbohrium.com
A cornerstone of classical carbamate synthesis is the use of isocyanate intermediates. google.com These highly reactive species are readily attacked by nucleophiles like alcohols to form the stable carbamate linkage. nih.govnih.gov Several named reactions are employed to generate isocyanates in situ, avoiding the need to handle these often toxic and moisture-sensitive reagents directly.
Key methods include:
The Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid derivative, to yield an isocyanate. nih.govacs.org The isocyanate is then trapped by an alcohol, such as methanol (B129727), to produce the corresponding carbamate. While effective, this method can be limited by the instability of the acyl azide intermediate. nih.gov
The Hofmann Rearrangement : This process converts a primary amide into a carbamate with one fewer carbon atom. nih.govacs.org The reaction proceeds by treating the amide with a reagent system like sodium hypochlorite (B82951) and a base in the presence of an alcohol. acs.org An N-chloroamide intermediate rearranges to an isocyanate, which is subsequently captured by the alcohol. acs.org Modified versions using reagents like N-bromoacetamide have also been developed. organic-chemistry.org
The Lossen Rearrangement : This method uses a hydroxamic acid derivative, which rearranges to an isocyanate upon activation. acs.orgorganic-chemistry.org Reagents like cyanuric chloride or propylphosphonic anhydride (B1165640) (T3P) can mediate this transformation, which can then be trapped by alcohols to form carbamates. acs.orgorganic-chemistry.org
Direct Reaction with Isocyanates : The most straightforward approach is the direct reaction of a pre-formed isocyanate with an alcohol. google.com This reaction is often catalyzed by metal salts, such as those of zinc or tin, to increase the reaction rate and control byproduct formation. google.com
In the pursuit of green chemistry, carbon dioxide (CO2) has emerged as an ideal C1 feedstock for carbamate synthesis. bohrium.comrawdatalibrary.net It serves as a non-toxic, abundant, and renewable alternative to hazardous reagents like phosgene. bohrium.com These strategies typically rely on the reaction of an amine with CO2 to form a carbamate anion or carbamic acid in situ, which is then captured by an electrophile. bohrium.comrawdatalibrary.net
Common CO2 fixation strategies include:
Three-Component Coupling : A primary or secondary amine, carbon dioxide, and an alkylating agent (e.g., an alkyl halide) are coupled in a single pot. nih.govorganic-chemistry.org This reaction is typically promoted by a base. Cesium carbonate has been shown to be particularly effective, allowing the reaction to proceed under mild conditions with high yields and without the need for pressurized CO2. google.com Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also used to stabilize the carbamate intermediate and accelerate the reaction. acs.orgnih.gov
Dehydrative Carbamate Formation : Catalytic systems have been developed to facilitate the direct reaction of an amine, CO2, and an alcohol, which formally involves a dehydration step. nih.gov Metal-free approaches can also generate an isocyanate from the carbamic acid intermediate (formed from the amine and CO2) using dehydrating agents under Swern-like conditions, which can then be trapped by an alcohol. organic-chemistry.orgacs.org
Catalytic Conversion with Metal Alkoxides : A facile, one-pot method involves reacting an amine with a metal alkoxide, such as titanium methoxide (B1231860) (Ti(OMe)4), in the presence of CO2 under pressure. oup.comresearchgate.net This approach can rapidly produce the corresponding methyl carbamate in high yield. oup.comresearchgate.net
The high toxicity of phosgene, a traditional reagent for producing isocyanates and chloroformates, has driven the development of safer, "phosgene-free" synthetic routes. google.comresearchgate.net Many of these green protocols overlap with CO2 fixation strategies but also include other methodologies.
Alternative phosgene-free approaches include:
Use of Carbonate Reagents : Dialkyl carbonates, particularly dimethyl carbonate (DMC), are considered environmentally benign reagents for carbamoylation. researchgate.net The reaction of an amine with DMC, often over a solid catalyst, can produce carbamates. researchgate.net Mixed carbonates, such as p-nitrophenyl carbonate derivatives, can also act as effective alkoxycarbonylating agents for amines. acs.org
Oxidative Carbonylation : Carbamates can be synthesized through the oxidative carbonylation of amines using carbon monoxide, an oxidant, and a catalyst, though this still involves a toxic gas. researchgate.net
Transcarbamoylation : The exchange of a carbamoyl (B1232498) group from a simple carbamate, like methyl carbamate or phenyl carbamate, to a different alcohol or amine can be achieved, often with tin or zirconium-based catalysts. organic-chemistry.org
Electrochemical Methods : The selective cathodic reduction of CO2 in the presence of an amine within an ionic liquid, followed by reaction with an alkylating agent, represents an environmentally friendly approach to carbamate synthesis under mild conditions. organic-chemistry.org
Precursor Chemistry and Stereoselective Synthesis of 3,4-Dichlorobenzyl Derivatives
The synthesis of methyl (3,4-dichlorobenzyl)carbamate is contingent on the efficient preparation of its key precursor, the 3,4-dichlorobenzyl moiety. While the final target molecule is achiral, the principles of stereoselective synthesis can be critical when preparing more complex derivatives that may contain stereocenters. The primary starting materials for this precursor are typically derived from 3,4-dichlorotoluene (B105583) or 3,4-dichlorobenzoic acid.
Common synthetic pathways to key 3,4-dichlorobenzyl precursors include:
3,4-Dichlorobenzyl Chloride : This versatile intermediate can be prepared via the free-radical chlorination of 3,4-dichlorotoluene. This reaction is typically initiated by light and may use catalysts like azobisisobutyronitrile to improve the conversion rate and simplify purification. patsnap.com
3,4-Dichlorobenzyl Alcohol : This precursor can be synthesized through several routes. One method involves the reduction of 3,4-dichlorobenzoic acid. google.com Another common approach is the hydrolysis of 3,4-dichlorobenzyl chloride. sigmaaldrich.comgoogle.com To avoid the formation of ether byproducts, this is often performed as a two-stage process where the chloride is first converted to an acetate (B1210297) ester using a salt like sodium acetate in the presence of a phase transfer catalyst, followed by hydrolysis with a strong base. google.com
3,4-Dichlorobenzylamine (B86363) : The amine precursor is essential for many carbamate synthesis strategies. It can be formed by the reduction of 3,4-dichlorobenzonitrile (B1293625) or via the reductive amination of 3,4-dichlorobenzaldehyde (B146584).
The regioselective protection of related molecules, such as 3,4-dihydroxy-benzaldehyde, has been accomplished using 3,4-dichlorobenzyl chloride as an alkylating agent, demonstrating its utility in building more complex structures. mdpi.com
Targeted Synthesis of this compound: Specific Pathways
Based on the general methodologies, several specific pathways can be employed for the targeted synthesis of this compound.
Pathway A: From 3,4-Dichlorobenzylamine via a Chloroformate A conventional and reliable method involves the reaction of 3,4-dichlorobenzylamine with methyl chloroformate. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide) to neutralize the hydrochloric acid byproduct.
Pathway B: From 3,4-Dichlorobenzyl Isocyanate Another route starts with the corresponding isocyanate. 3,4-Dichlorobenzyl isocyanate, which can be generated from 3,4-dichlorobenzylamine via phosgenation or a phosgene-free method, reacts readily with methanol. google.com This nucleophilic addition is often quantitative and may be accelerated by catalysts. google.com
Pathway C: CO2 Fixation Route A greener, phosgene-free approach involves the three-component coupling of 3,4-dichlorobenzylamine, carbon dioxide, and a methylating agent like methyl iodide or dimethyl sulfate. organic-chemistry.orggoogle.com This reaction is effectively promoted by a base such as cesium carbonate in a solvent like DMF, providing a direct route to the target carbamate under mild conditions. nih.govgoogle.com
The efficiency of any synthetic pathway is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, catalyst, reaction temperature, and time. scielo.br While specific optimization data for this compound is not extensively published, findings from analogous systems provide a clear framework for enhancing yield and purity.
For instance, in the CO2 fixation synthesis of carbamates from amines and alkyl halides, the choice of base and solvent is critical. nih.gov Studies on continuous flow synthesis have shown that parameters such as the flow rate of CO2 can significantly impact conversion and selectivity, with a higher CO2 excess often favoring carbamate formation over N-alkylation byproducts. acs.org In catalyst-driven reactions, screening different catalysts and their loadings is essential to find the optimal balance between reaction speed and product yield. uantwerpen.be For example, the reaction time can often be significantly reduced from several hours to less than an hour without a major impact on conversion by selecting the right catalyst and temperature. scielo.br
The table below illustrates a typical optimization process for a related carbamate synthesis, showing how different parameters can influence the reaction outcome.
| Entry | Reactant A | Reactant B | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Benzylamine | Methyl Iodide | Cs2CO3 | DMF | 25 | 2 | 95 | nih.gov |
| 2 | Benzylamine | Methyl Iodide | K2CO3 | DMF | 25 | 12 | 70 | rsc.org |
| 3 | Aniline | Butyl Bromide | DBU | Acetonitrile (B52724) | 80 | 0.8 | 78 | acs.org |
| 4 | Aniline | Ti(OMe)4 | CO2 (5 MPa) | - | 25 | 0.3 | 85 | oup.comresearchgate.net |
| 5 | Benzyl (B1604629) Alcohol | 4-Propylcatechol Carbonate | Zn(OAc)2 | 2-MeTHF | 60 | 16 | 90 | uantwerpen.be |
This table presents data from analogous reactions to illustrate general principles of optimization.
Scalability and Process Intensification Studies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on scalability and process intensification. The primary goal is to develop a manufacturing process that is not only high-yielding and cost-effective but also safe, robust, and environmentally sustainable. Key considerations include reaction kinetics, heat transfer, mass transfer, and purification methods.
Process intensification strategies aim to dramatically improve manufacturing efficiency. For carbamate synthesis, this often involves shifting from traditional batch reactors to continuous flow systems. Continuous flow processes can offer superior control over reaction parameters such as temperature and mixing, leading to better yield and purity profiles. beilstein-journals.org They also enhance safety by minimizing the volume of hazardous reagents at any given time. For instance, the reaction of 3,4-dichlorobenzyl isocyanate with methanol could be performed in a microreactor, allowing for rapid heat dissipation and precise control over residence time.
Another key aspect of scalability is the optimization of reaction conditions. The rate of carbamate formation can be highly dependent on catalyst concentration and temperature. google.com While higher temperatures can increase reaction rates, they may also lead to the formation of unwanted by-products. Therefore, a careful balance must be struck. The use of solid-supported reagents or catalysts can also simplify the manufacturing process by allowing for easier separation and purification, thereby reducing solvent waste and streamlining the work-up procedure. acs.orgnih.gov
Table 1: General Strategies for Scalable Carbamate Synthesis
| Strategy | Description | Potential Advantages for this compound Production |
|---|---|---|
| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor (e.g., a tube or microreactor), where the reaction occurs. | Enhanced safety, improved heat and mass transfer, consistent product quality, potential for automation. beilstein-journals.org |
| Catalyst Optimization | Fine-tuning catalyst type and loading to maximize reaction rate and selectivity while minimizing cost. | Reduced reaction times, lower energy consumption, and higher purity of the final product. google.com |
| Solid-Supported Reagents | Using reagents or catalysts immobilized on a solid support (e.g., polymers, silica). | Simplified product isolation and purification, catalyst recycling, reduced waste generation. acs.orgnih.gov |
| Process Analytical Technology (PAT) | Implementing real-time monitoring of critical process parameters to ensure consistent quality. | Improved process control, early detection of deviations, and reduced batch failures. |
Catalytic Approaches in Carbamate Bond Formation
The formation of the carbamate bond (–NHCOO–) is the central transformation in the synthesis of this compound. Catalysis plays a pivotal role in achieving this transformation efficiently and under mild conditions. Various catalytic systems, including those based on transition metals, organocatalysts, and enzymes, have been developed for carbamate synthesis and could be applied to the production of the target molecule. nih.govorganic-chemistry.orgnih.gov
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful and versatile methods for constructing C-N bonds, which are fundamental to carbamate synthesis. nih.gov These reactions often exhibit high functional group tolerance and can proceed under mild conditions. mdpi.com For the synthesis of this compound, several transition metal-catalyzed routes are conceivable.
One potential approach is the catalytic coupling of 3,4-dichlorobenzyl amine, carbon dioxide (as a C1 source), and methanol. Nickel-based catalytic systems have been shown to be effective for such dehydrative urethane (B1682113) formations. nih.gov Another route involves the use of carbamoyl chlorides as synthons, which can participate in a range of transition metal-catalyzed transformations. rsc.org Furthermore, rhodium-catalyzed reactions, such as the transfer of a carbamate group from a donor to a sulfoxide, highlight the advanced applications of these metals in complex organic synthesis, suggesting their potential utility in novel synthetic pathways. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Carbamate Synthesis
| Metal Catalyst System | Reaction Type | General Applicability | Reference |
|---|---|---|---|
| Nickel (Ni) | Dehydrative coupling of amine, CO₂, and alcohol | Provides a direct route from simple starting materials. | nih.gov |
| Copper (Cu) | Cross-coupling of amines with alkoxycarbonyl radicals | Functions under mild conditions and is compatible with a wide range of amines. | organic-chemistry.org |
| Rhodium (Rh) | Carbamate transfer from a donor molecule | Useful for specialized transformations and functional group interconversion. | nih.gov |
| Palladium (Pd) | Carbonylative coupling reactions | Widely used in cross-coupling chemistry to form C-N bonds. | mdpi.com |
Organocatalytic and Biocatalytic Strategies
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing improved sustainability and unique selectivity. researchgate.net
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For carbamate synthesis, organocatalysts can be employed in several classic transformations. For example, the Hofmann rearrangement of 3,4-dichlorophenylacetamide in the presence of a base and an oxidant can yield an isocyanate intermediate, which is then trapped by methanol. acs.orgnih.gov Strong non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can catalyze the direct conversion of amines and CO₂ into carbamates. organic-chemistry.org Similarly, N-methylimidazole (NMI) has been shown to accelerate the Lossen rearrangement for one-pot carbamate synthesis. organic-chemistry.org
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under mild, environmentally benign conditions. nih.gov While specific biocatalytic routes to this compound are not prominently documented, general strategies show significant promise. For example, hydrolase enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) are robust and widely used for esterification and amidation reactions. beilstein-journals.org A potential biocatalytic approach could involve the enzymatic acylation of 3,4-dichlorobenzyl amine with a suitable methyl carbonate derivative. Coupling biocatalysis with continuous flow technology represents a frontier in process intensification, potentially enabling highly efficient and sustainable production of carbamates. beilstein-journals.org
Table 3: Organocatalytic and Biocatalytic Approaches for Carbamate Synthesis
| Catalytic Strategy | Catalyst Example | Reaction Promoted | Potential Application |
|---|---|---|---|
| Organocatalysis | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Direct carboxylation of amines with CO₂ | A metal-free route from 3,4-dichlorobenzyl amine. organic-chemistry.org |
| Organocatalysis | N-Methylimidazole (NMI) | Lossen Rearrangement | One-pot synthesis from a corresponding hydroxamic acid. organic-chemistry.org |
| Biocatalysis | Immobilized Lipase (e.g., CALB) | Transesterification / Amidation | Enzymatic reaction of 3,4-dichlorobenzyl amine with a methyl carbonate donor. beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of Methyl 3,4 Dichlorobenzyl Carbamate
Hydrolytic Stability and Degradation Pathways
The hydrolysis of carbamates, including methyl (3,4-dichlorobenzyl)carbamate, is a critical degradation pathway influenced by pH and the potential for enzymatic catalysis. The stability of the carbamate (B1207046) linkage is central to its environmental persistence and biological activity.
pH-Dependent Hydrolysis Kinetics and Mechanisms (e.g., BAc2, E1cB)
The hydrolysis of carbamates can proceed through several mechanisms depending on the pH of the solution. In neutral to acidic conditions, the bimolecular acyl-carbon cleavage (BAc2) mechanism is generally favored. This pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate group.
Under basic conditions, the hydrolysis mechanism for N-substituted carbamates can shift. For primary and secondary carbamates, an elimination-addition mechanism known as E1cB (Elimination Unimolecular conjugate Base) can occur. This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxide to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine, in this case, 3,4-dichlorobenzylamine (B86363), and carbon dioxide. The presence of two chlorine atoms on the benzyl (B1604629) group, which are electron-withdrawing, would likely influence the rate of these reactions.
Hypothetical Hydrolysis Mechanisms:
| Mechanism | pH Condition | Description |
| BAc2 | Acidic to Neutral | Nucleophilic attack of water on the carbamate carbonyl carbon, leading to the formation of methanol (B129727), 3,4-dichlorobenzylamine, and carbon dioxide. |
| E1cB | Basic | Deprotonation of the carbamate nitrogen, followed by elimination to form an isocyanate intermediate, which then hydrolyzes. |
Enzymatic Degradation Mechanisms (e.g., Esterase-Catalyzed Hydrolysis)
Enzymatic degradation, particularly by esterases such as carboxylesterases, is a significant pathway for the breakdown of carbamates in biological systems and the environment. These enzymes catalyze the hydrolysis of the ester linkage in the carbamate group. This process is generally more rapid and efficient than chemical hydrolysis alone. The enzymatic action would lead to the formation of methanol and (3,4-dichlorobenzyl)carbamic acid, which is unstable and would subsequently decompose to 3,4-dichlorobenzylamine and carbon dioxide.
Photochemical Transformations and Photodegradation Pathways
The photochemical behavior of this compound would be influenced by the absorption of UV radiation by the aromatic ring. The presence of chlorine atoms on the benzene (B151609) ring can facilitate photodegradation through several pathways. One potential pathway is the homolytic cleavage of the carbon-chlorine bond, which would generate aryl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other organic molecules, or reactions with oxygen to form oxidized products. Another possible photochemical reaction is the photo-induced hydrolysis of the carbamate group, which would be accelerated by the absorption of light energy.
Thermal Decomposition and Pyrolysis Mechanisms
At elevated temperatures, this compound is expected to undergo thermal decomposition. The likely primary decomposition pathway for many carbamates is the cleavage of the carbamate bond to form an isocyanate and an alcohol. In this case, the products would be 3,4-dichlorobenzyl isocyanate and methanol. Further heating could lead to the decomposition of the isocyanate and other secondary reactions, potentially involving the chlorinated aromatic ring.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of the 3,4-dichlorobenzyl group in electrophilic and nucleophilic substitution reactions is governed by the directing effects of the substituents on the aromatic ring.
Electrophilic Aromatic Substitution: The chlorine atoms are deactivating, electron-withdrawing groups, which make electrophilic aromatic substitution more difficult compared to unsubstituted benzene. They are ortho-, para-directing substituents. The carbamate methyl group attached to the benzyl moiety is also deactivating. Therefore, forcing conditions would likely be required for reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The substitution would be directed to the positions ortho and para to the chlorine atoms, though steric hindrance could influence the product distribution.
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing chlorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly if a strong nucleophile is used. However, for a nucleophile to replace one of the chlorine atoms, there typically needs to be a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The (methylcarbamoyl)methyl group at the 1-position is not a strong activating group for nucleophilic aromatic substitution.
Functional Group Interconversions of the Carbamate Moiety
The carbamate functional group can undergo various transformations. For instance, reduction of the carbamate group, typically with a strong reducing agent like lithium aluminum hydride, could potentially lead to the corresponding methylamine (B109427) derivative. The carbamate can also be used as a protecting group for the amine, which can be deprotected under specific conditions to yield 3,4-dichlorobenzylamine. The ester portion of the carbamate could potentially be exchanged via transesterification with another alcohol under catalytic conditions.
Oxidative and Reductive Reactivity Profiles
The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations, primarily centered on the carbamate functional group and the dichlorinated benzyl moiety. Mechanistic studies, largely informed by metabolic investigations, have elucidated the principal pathways of its degradation.
Oxidative Reactivity:
The oxidative degradation of this compound predominantly involves the carbamate linkage and the benzylic carbon. Metabolic studies in rats have been instrumental in identifying the key oxidative pathways. The primary route of oxidative attack is the hydrolysis of the carbamate ester bond, a reaction that can be catalyzed by enzymes. This initial cleavage yields 3,4-dichlorobenzyl alcohol and methylcarbamic acid. The latter is unstable and subsequently decomposes to methylamine and carbon dioxide.
Following the initial hydrolysis, the resulting 3,4-dichlorobenzyl alcohol undergoes further oxidation. The alcohol is oxidized first to 3,4-dichlorobenzaldehyde (B146584) and subsequently to 3,4-dichlorobenzoic acid. This carboxylic acid is a major metabolite and can undergo further conjugation reactions. For instance, it can react with glycine (B1666218) to form 3,4-dichlorohippuric acid or be conjugated with glucuronic acid to produce 3,4-dichlorobenzoyl glucuronide. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.
A study on the metabolism of both N-methyl-¹⁴C and benzyl-¹⁴C labeled this compound in rats provided quantitative data on its metabolic fate. nih.govnih.gov The findings from this study are summarized in the table below, illustrating the distribution of the administered dose in urine and respiratory CO₂.
| Metabolite/Excretion Route | Percentage of Administered Dose |
| N-methyl-¹⁴C labeled compound | |
| Respiratory ¹⁴CO₂ | 31% |
| Urinary Metabolites | 45% |
| Benzyl-¹⁴C labeled compound | |
| Urinary Metabolites | 83% |
| 3,4-Dichlorobenzoic acid | 19% |
| 3,4-Dichlorohippuric acid | 59% |
| 3,4-Dichlorobenzoyl glucuronide | 5% |
| Data from a study on the metabolism of this compound in rats. nih.gov |
The generation of dichlorobenzaldehyde as an impurity in formulations containing dichlorobenzyl alcohol through oxidation has also been noted, further supporting the oxidative pathway of the benzyl alcohol intermediate. semanticscholar.org
Reductive Reactivity:
The reductive reactivity of this compound is primarily associated with the dichlorinated aromatic ring and, to a lesser extent, the carbamate group. While specific studies on the reductive degradation of this particular compound are limited, general principles of carbamate and chlorinated aromatic compound chemistry suggest potential pathways.
One significant potential reductive reaction is reductive dehalogenation, where one or both of the chlorine atoms on the benzene ring are replaced by hydrogen atoms. This process is a known degradation pathway for various chlorinated aromatic compounds, often mediated by anaerobic microorganisms. nih.govnih.gov For instance, the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) has been observed in Alcaligenes denitrificans. nih.gov Furthermore, studies with Desulfomonile tiedjei have demonstrated the specific deuteration of dichlorobenzoate during reductive dehalogenation in the presence of D₂O, indicating a mechanism that involves the direct replacement of the halogen. nih.gov While these examples involve dichlorobenzoates, similar mechanisms could be applicable to the dichlorobenzyl moiety of the title compound under suitable reducing conditions.
Another potential reductive pathway involves the cleavage of the carbamate group. The benzyloxycarbonyl (Cbz or Z) group, which is structurally related to the benzyl carbamate portion of the molecule, is a common protecting group for amines in organic synthesis and is readily cleaved by catalytic hydrogenation. organic-chemistry.org This suggests that under appropriate reductive conditions, such as with a metal catalyst and a hydrogen source, the C-O bond of the carbamate could be cleaved to yield 3,4-dichlorotoluene (B105583) and methylcarbamic acid.
The table below outlines the potential reductive transformations of this compound based on the reactivity of analogous structures.
| Reductive Transformation | Potential Reactants/Conditions | Potential Products |
| Reductive Dechlorination | Anaerobic microorganisms, Metal catalysts (e.g., Pd) | Methyl (3-chlorobenzyl)carbamate, Methyl (4-chlorobenzyl)carbamate, Methyl benzylcarbamate |
| Carbamate Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3,4-Dichlorotoluene, Methylcarbamic acid |
| This table presents potential reactions based on known chemistry of related functional groups. |
It is important to note that the specific reductive pathways and the resulting products for this compound would be highly dependent on the specific reaction conditions, including the reducing agent, solvent, and temperature.
Molecular Structure, Conformation, and Intermolecular Interactions of Methyl 3,4 Dichlorobenzyl Carbamate
Conformational Analysis and Rotational Barriers of the Carbamate (B1207046) Linkage
The carbamate group (-NH-C(=O)-O-) is a critical structural motif that can be viewed as a hybrid of an amide and an ester. nih.gov This structure gives rise to significant resonance stabilization, involving the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.orgnih.gov This resonance imparts a partial double-bond character to the C-N bond, which restricts free rotation and leads to the existence of planar syn and anti conformers (rotamers). nih.gov
The energy barrier for rotation around the carbamate C-N bond is a key parameter in its conformational analysis. For typical N-alkylcarbamates, this barrier is approximately 16 kcal/mol. nih.gov However, it is generally 3-4 kcal/mol lower than the rotational barrier in structurally analogous amides, a difference attributed to electronic and steric effects from the adjacent ester oxygen atom. nih.govacs.orgnih.gov The presence of substituents can further modulate this barrier. Studies on N-aryl carbamates have shown that electron-withdrawing groups on the aryl ring tend to decrease the rotational barrier, while electron-donating groups increase it. nd.edu This effect is due to the stabilization of the ground state; electron-donating groups enhance the C-N double bond character through resonance, thus increasing the energy required for rotation. nd.edu
For many carbamates, the energy difference between the syn and anti rotamers is small, often leading to a mixture of both conformers in solution. nih.govmdpi.com In some cases, the ratio can be close to 1:1, making carbamates interesting candidates for use as conformational switches. nih.govmdpi.com
Table 1: Comparison of Rotational Energy Barriers
| Functional Group | Typical Rotational Barrier (kcal/mol) | Key Influencing Factors |
|---|---|---|
| Amide (C-N) | ~18-20 | Strong resonance stabilization |
| N-Alkylcarbamate (C-N) | ~16 nih.gov | Resonance, electronic effect of ester oxygen nih.govacs.org |
Impact of Dichlorination on Aromatic Ring Planarity and Electron Distribution
The benzene (B151609) ring is an inherently planar structure, with a framework of sp²-hybridized carbon atoms. britannica.com The introduction of two chlorine atoms at the 3- and 4-positions of the benzyl (B1604629) group in methyl (3,4-dichlorobenzyl)carbamate significantly alters the electronic properties of the aromatic ring without fundamentally distorting its planarity.
Chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, making the ring electron-deficient compared to unsubstituted benzene. While chlorine also has lone pairs that can participate in a weaker, electron-donating resonance effect, the inductive effect is dominant for halogens. The net result is deactivation of the ring towards electrophilic aromatic substitution. masterorganicchemistry.com
The presence of two C-Cl bonds creates significant bond dipoles. pearson.com In the case of 3,4-dichlorobenzene, the vector sum of these dipoles results in a non-zero molecular dipole moment, making the molecule polar. This altered electron distribution affects how the molecule interacts with its environment, influencing its solubility, binding affinities, and reactivity. The delocalization of electrons within the benzene ring, a key feature of aromaticity, is maintained despite the presence of the chlorine substituents. vaia.comvaia.com
Table 2: Electronic Properties of Benzene vs. Dichlorobenzene
| Property | Benzene | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
|---|---|---|---|---|
| Nature of Ring | Electron-rich | Electron-deficient | Electron-deficient | Electron-deficient |
| Net Dipole Moment | Zero | Non-zero pearson.com | Non-zero pearson.com | Zero (due to symmetry) pearson.com |
| Reactivity to Electrophiles | High | Low | Low | Low |
Hydrogen Bonding Networks and Supramolecular Assembly Potential
The molecular structure of this compound contains key functional groups capable of participating in hydrogen bonding, which is fundamental to its potential for forming ordered supramolecular assemblies. The primary hydrogen bond donor is the amine proton (N-H), while the most effective hydrogen bond acceptor is the carbonyl oxygen (C=O). nih.govmdpi.com
The directional and specific nature of the N-H···O=C hydrogen bond is a powerful tool in crystal engineering. In the solid state, these interactions frequently lead to the formation of well-defined, repeating patterns. Molecules of benzyl carbamate, for instance, form layers of hydrogen-bonded molecules. nih.gov Similarly, other carbamate derivatives are known to assemble into one-dimensional chains through O-H···O or N-H···O hydrogen bonds. nih.gov
Table 3: Potential Hydrogen Bonding Sites in this compound
| Site | Type | Role |
|---|---|---|
| -NH- | Amine group | Hydrogen Bond Donor nih.gov |
| -C=O | Carbonyl group | Hydrogen Bond Acceptor mdpi.com |
| -O-CH₃ | Ether oxygen | Weak Hydrogen Bond Acceptor |
| Aromatic Ring (π-system) | Pi-electron cloud | Weak Hydrogen Bond Acceptor (for C-H···π interactions) nih.gov |
Crystalline State Analysis and Polymorphism (if applicable)
The analysis of a compound in its crystalline state provides definitive information about its molecular conformation and packing in the solid phase. While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of closely related structures provides valuable insight. Crystal structures of compounds containing a dichlorobenzyl or dichlorophenyl moiety reveal intricate packing arrangements stabilized by a variety of intermolecular forces. researchgate.netunibas.it
The phenomenon of polymorphism, where a compound can exist in multiple distinct crystalline forms, is relevant for molecules like this compound. Different polymorphs of the same compound can exhibit different physical properties, including stability, solubility, and melting point. For example, several dichlorinated aromatic compounds, such as 5,6-dichlorobenzofuroxan, are known to exhibit polymorphism. mdpi.com The specific polymorph obtained often depends on crystallization conditions like the choice of solvent, temperature, and rate of cooling. It is therefore plausible that this compound could also form different polymorphs, each characterized by a unique unit cell and packing arrangement.
Interactions with Model Chemical Systems: Ligand-Binding Mechanisms (Non-Biological Targets)
The carbamate moiety is not only a structural component but also a functional ligand capable of coordinating with metal centers. Studies on model chemical systems demonstrate that carbamates can bind to metals, such as zinc, through different coordination modes. rsc.org This interaction serves as a valuable model for understanding ligand-binding mechanisms in non-biological contexts.
The two primary binding modes for a carbamate ligand are:
η¹-coordination: The carbamate binds to the metal center through only one of its oxygen atoms (typically the carbonyl oxygen). This is a monodentate interaction.
η²-coordination: The carbamate acts as a bidentate ligand, with both the carbonyl oxygen and the ester oxygen coordinating to the metal center. rsc.org
The preferred coordination mode can be controlled by the electronic properties of the system. For instance, in certain zinc complexes, the use of a strong base favors the formation of an η¹-coordinated complex, whereas a weaker base leads to an η²-coordinated complex. rsc.org This demonstrates that the electron density on the carbamate ligand influences its binding behavior. The dichlorobenzyl group, with its electron-withdrawing nature, would modulate the electron density on the carbamate moiety, thereby potentially influencing its affinity and coordination preference for metal ions or other chemical receptors.
Table 4: Carbamate Ligand Coordination Modes
| Coordination Mode | Description | Atoms Involved in Binding |
|---|---|---|
| η¹ (monodentate) | Binds through a single atom. | Carbonyl Oxygen rsc.org |
| η² (bidentate) | Binds through two atoms. | Carbonyl Oxygen and Ester Oxygen rsc.org |
Computational and Theoretical Studies on Methyl 3,4 Dichlorobenzyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like methyl (3,4-dichlorobenzyl)carbamate, DFT calculations would typically be employed to determine its optimal three-dimensional geometry, representing the ground state of the molecule. These calculations can provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to locate and characterize transition states, which are critical for understanding reaction mechanisms. By mapping the potential energy surface, researchers can elucidate the energy barriers associated with conformational changes or chemical reactions. For carbamates in general, DFT has been used to study the rotational barriers around the C-N bond, which is a key feature of their structure.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Typical Method/Basis Set | Information Yielded |
| Geometry Optimization | B3LYP/6-311++G(d,p) | Ground state geometry, bond lengths, bond angles |
| Frequency Analysis | B3LYP/6-311++G(d,p) | Vibrational frequencies, confirmation of minima/transition states |
| Electronic Properties | M06-2X/def2-TZVP | HOMO-LUMO gap, Mulliken charges, dipole moment |
This table is illustrative of common computational approaches and does not represent actual published data for the specified compound.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational frequencies and corresponding intensities, an Infrared (IR) spectrum can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help in understanding the electronic makeup of the molecule and how it interacts with light.
Table 2: Types of Predicted Spectroscopic Data from Quantum Calculations
| Spectrum | Computational Method | Predicted Parameters |
| NMR | GIAO-DFT | ¹H and ¹³C chemical shifts |
| IR | DFT Frequency Calculation | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Excitation energies and oscillator strengths |
This table outlines the predictive capabilities of computational methods. No specific predicted data for this compound has been published.
Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. An MD simulation of this compound would involve modeling the molecule in a simulated solvent environment, such as a box of water molecules, to observe its conformational dynamics over time.
These simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and how it interacts with solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world solution, which is often the medium for chemical reactions or biological interactions. For carbamates, MD can shed light on the equilibrium between different rotamers.
Reaction Pathway Elucidation and Energy Profile Mapping
Computational chemistry provides a means to explore potential chemical reactions at a molecular level. For a given reaction involving this compound, quantum chemical methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.
By calculating the energies of each of these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses and allows for the determination of activation energies, which are key to understanding reaction rates.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on intrinsic chemical properties and non-biological interactions)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical based on its molecular structure. The "structure" is represented by a set of numerical values called molecular descriptors, which can be calculated from the chemical structure.
For this compound, a QSPR model could be developed to predict intrinsic chemical properties like boiling point, vapor pressure, or solubility. This would typically involve a dataset of related carbamate (B1207046) compounds for which these properties are known. The model would establish a mathematical relationship between the molecular descriptors and the property of interest. It is important to note that the focus here is on intrinsic chemical and physical properties, not on biological activities (which fall under QSAR).
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation of methyl (3,4-dichlorobenzyl)carbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the methoxy (B1213986) group, the methylene (B1212753) bridge, the N-H proton of the carbamate (B1207046), and the three aromatic protons on the dichlorinated ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carbamate group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would correspond to the methoxy carbon, the carbonyl carbon of the carbamate, the methylene carbon, and the six carbons of the aromatic ring (with some signals potentially overlapping due to symmetry).
While specific, experimentally derived spectral data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar carbamate structures and substituted benzyl (B1604629) compounds. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | -OCH₃ | ~3.7 | - |
| Proton | -CH₂- | ~4.3 | - |
| Proton | -NH- | ~5.0 (broad) | - |
| Proton | Aromatic C-H | ~7.2 - 7.5 | - |
| Carbon | -OCH₃ | - | ~52 |
| Carbon | -CH₂- | - | ~45 |
| Carbon | Aromatic C-H | - | ~128 - 131 |
| Carbon | Aromatic C-Cl | - | ~130 - 133 |
| Carbon | Aromatic C-CH₂ | - | ~138 |
| Carbon | C=O | - | ~157 |
Note: Values are estimations based on related chemical structures and are typically recorded in a deuterated solvent like CDCl₃.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and are used to confirm the presence of the key structural features of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands. Key vibrational modes include the N-H stretch, C-H stretches (aromatic and aliphatic), the highly characteristic C=O (carbonyl) stretch of the carbamate group, and C-O and C-N stretching vibrations. The presence of chlorine atoms on the benzene (B151609) ring also gives rise to specific C-Cl stretching bands in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the substituted benzene ring and the C-Cl bonds.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| N-H Stretch | Carbamate (-NH) | 3300 - 3450 | IR |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 3000 | IR, Raman |
| C=O Stretch | Carbamate Carbonyl | 1690 - 1730 | IR (Strong) |
| N-H Bend | Carbamate (-NH) | 1510 - 1550 | IR |
| C-O Stretch | Ester (-O-CH₃) | 1200 - 1250 | IR |
| C-Cl Stretch | Aromatic Chloride | 700 - 850 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₉Cl₂NO₂).
Upon ionization, the molecule undergoes fragmentation, creating a unique pattern of smaller ions. Analysis of this fragmentation pattern provides further structural confirmation. Key fragmentation pathways for carbamates often involve cleavage at the carbamate group. For this compound, expected fragmentation would include:
Loss of the methoxy group (-OCH₃).
Cleavage to form the stable 3,4-dichlorobenzyl cation.
Decarboxylation (loss of CO₂).
The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, which serves as a definitive indicator for dichlorinated compounds.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophore is the substituted benzene ring. The presence of the dichlorobenzyl group is expected to result in absorption maxima (λₘₐₓ) in the UV region, typically between 260 and 280 nm. While UV-Vis spectroscopy is not as structurally informative as NMR or MS, it is a valuable technique for quantitative analysis, particularly when used as a detection method for chromatography.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of N-methylcarbamate compounds. The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).
Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically used for carbamate analysis. These nonpolar stationary phases effectively separate moderately polar compounds like this compound.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed to achieve optimal separation.
Detectors:
UV/Diode-Array Detector (DAD): Given the compound's UV absorbance from the dichlorobenzyl group, a UV or DAD detector is a straightforward and effective means of detection and quantification.
Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, many standard methods for N-methylcarbamates utilize post-column derivatization. After the compound elutes from the column, it is hydrolyzed to release methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent product that can be detected at very low concentrations.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio.
Table 3: Typical HPLC System Parameters for N-Methylcarbamate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient Elution |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/DAD (e.g., 270 nm), FLD (with post-column derivatization), or MS |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a cornerstone technique for the analysis of semi-volatile and volatile compounds such as this compound. Due to the thermal lability of many carbamates, specialized injection and derivatization techniques are often employed to ensure robust and reproducible analysis. scispec.co.th
For the analysis of chlorinated compounds like this compound, Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) is a highly selective and sensitive option. The ECD is particularly responsive to halogenated molecules, providing low detection limits. epa.gov The analytical process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components are then detected by the ECD.
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for both quantification and confirmation. nih.gov In GC-MS, the mass spectrometer acts as the selective detector, identifying compounds based on their unique mass spectrum, which is a molecular fingerprint. For carbamates, derivatization may be necessary to improve thermal stability and chromatographic behavior. nih.gov Techniques such as flash alkylation in the injector can be used to methylate the carbamate group, preventing its degradation at high temperatures. scispec.co.th The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for enhanced sensitivity in quantifying known compounds, or full-scan mode to identify unknown components.
A typical GC-MS method for a related carbamate involved liquid-liquid extraction, potential derivatization, and detection by GC-MS, using isotopically labeled internal standards to ensure accuracy. nih.gov The precision and accuracy values for such methods are often within 10-15% RSD and 87-116%, respectively, with quantification ranges from 0.5 to 150 ng/mL. nih.gov
Table 1: GC-MS/MS Parameters for Analysis of Related Carbamate Insecticides
| Parameter | Value |
| Column | SGE BPX-50, 60 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | 70°C (1 min), then 10°C/min to 300°C (6 min) |
| Injector Temp | 250°C |
| Ion Source Temp | 250°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Detection Mode | MS/MS |
| This table presents typical instrument conditions for the analysis of carbamates by GC-MS/MS, which would be applicable for method development for this compound. scispec.co.th |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the separation and identification of substances. sigmaaldrich.comlibretexts.org It is particularly useful for screening a large number of samples and for monitoring the progress of chemical reactions. libretexts.org For carbamate analysis, TLC has been widely applied for identification purposes in various matrices. ajrconline.org
The process involves spotting the sample onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org
The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard. ictsl.net
Visualization of the separated spots for carbamates, which are often colorless, requires the use of chromogenic spray reagents. A common method involves spraying the plate with a reagent that reacts with the carbamates or their degradation products to form colored spots. For instance, various carbamates produce distinct colored spots when treated with reagents like alkaline potassium hexacyanoferrate or Folin-Ciocalteu's reagent after hydrolysis. ajrconline.org
Table 2: Example TLC Systems for Carbamate Detection
| Mobile Phase Composition (v/v) | Detection Reagent | Observed Color (Example Carbamates) |
| Toluene : Acetone (8:2) | Alkaline Potassium Hexacyanoferrate | Violet, Orange |
| n-Hexane : Acetone (7:3) | Sodium Hydroxide-Sodium Nitroprusside | Orange |
| Chloroform : Acetone (9:1) | Alcoholic KOH followed by Folin-Ciocalteu's | Dark Blue |
| Benzene : Acetone (9:1) | 1% Cupric Chloride-10% Sodium Hydroxide | Green |
| This table provides examples of mobile phases and chromogenic reagents used for the TLC analysis of various carbamate insecticides, illustrating the types of systems that could be adapted for this compound. ajrconline.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical properties and biological activity.
The method involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the exact position of each atom in the molecule and the unit cell of the crystal can be determined.
While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, methyl N-(4-chlorophenyl)carbamate, provides an excellent example of the type of information obtained. nih.gov In the crystal structure of this related molecule, molecules are linked by N—H⋯O hydrogen bonds, forming a chain structure. The dihedral angle between the chlorobenzene (B131634) ring and the carbamate side chain was determined to be 8.79 (11)°. nih.gov Such data reveals how the molecule packs in the solid state and the nature of its non-covalent interactions.
Table 3: Example Crystallographic Data for a Related Carbamate Compound (Methyl N-(4-chlorophenyl)carbamate)
| Parameter | Value |
| Chemical Formula | C₈H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.126 Å, b = 9.833 Å, c = 8.0076 Å |
| Unit Cell Angles | α = 90°, β = 99.34°, γ = 90° |
| Volume | 864.5 ų |
| Z (Molecules per unit cell) | 4 |
| This table shows the kind of detailed structural information that X-ray crystallography provides, using data from a related chlorophenyl carbamate as an illustration. nih.gov |
Electrochemical Analysis and Redox Behavior
Electrochemical methods offer a highly sensitive approach for analyzing compounds that can undergo oxidation or reduction reactions. These techniques measure the changes in electrical properties (such as current or potential) that occur when a substance interacts with an electrode surface. For this compound, the electroactive moieties would likely be the carbamate group and the dichlorinated phenyl ring.
The redox behavior of carbamates can be investigated using techniques like cyclic voltammetry (CV) and amperometry. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the analyte. The carbamate functional group itself can be subject to electrochemical reactions, such as those involving the breaking of the N-C bond or reactions involving the amine group. utoronto.ca Furthermore, the presence of the aromatic ring and chlorine substituents can introduce additional redox processes.
Electrochemical sensors and biosensors can be developed for the specific detection of carbamates. researchgate.net An amperometric biosensor, for example, might use an enzyme that specifically reacts with the carbamate. Urethanase, for instance, can decompose a carbamate to produce ammonia, which can then be detected electrochemically through a series of coupled reactions. researchgate.net The development of such a sensor for this compound would involve immobilizing a suitable enzyme or catalyst on an electrode surface and optimizing conditions such as pH, accumulation potential, and accumulation time to achieve a low detection limit and a wide linear range. researchgate.net The direct electrochemical reduction of CO2 captured by amines to form carbamates has also been studied on various transition metal surfaces, highlighting the electrochemical reactivity of the carbamate adduct itself.
Development of Standardized Analytical Protocols
The development of standardized analytical protocols is crucial for ensuring the reliability, comparability, and quality of analytical data across different laboratories. For a compound like this compound, a standardized method would be developed and validated according to guidelines from organizations such as the US Environmental Protection Agency (EPA), ASTM International, or the International Organization for Standardization (ISO). epa.govshimadzu.com
Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. nih.gov
Linearity and Range: The concentration range over which the method gives results that are directly proportional to the concentration of the analyte. Calibration curves are generated to demonstrate linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov For carbamate pesticides, LOQs are often in the low µg/kg or ppb range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov
For example, a standardized LC-MS/MS method for other carbamates reported recoveries ranging from 88.1% to 118.4% with CVs below 10%. nih.gov Similarly, an EPA method for chlorinated hydrocarbons (Method 8121) provides detailed gas chromatographic conditions and quality control procedures to ensure data quality. epa.gov The development of a standardized protocol for this compound would involve optimizing extraction, cleanup, and instrumental analysis steps, followed by a rigorous validation study to establish these performance characteristics.
Advanced Applications in Materials Science and Chemical Biology Tools Non Clinical
Role as Synthetic Intermediates for Complex Molecule Construction
The carbamate (B1207046) group is a cornerstone in modern organic synthesis, valued for its stability and its function as a protecting group for amines. acs.org In this context, methyl (3,4-dichlorobenzyl)carbamate serves as a versatile synthetic intermediate. The carbamate moiety is generally stable under a variety of reaction conditions but can be cleaved under specific, controlled circumstances to reveal the parent amine, 3,4-dichlorobenzylamine (B86363).
This controlled reactivity allows chemists to perform modifications on other parts of a molecule without unintended reactions at the amine site. The carbamate functionality itself can be synthesized through several methods, including the reaction of an amine with a chloroformate or via the Curtius rearrangement of an acyl azide (B81097), which transforms a carboxylic acid into a carbamate. nih.gov
The dichlorobenzyl portion of the molecule provides a rigid, aromatic scaffold that can be used to build more complex molecular architectures. Minor structural modifications, such as altering the position of the chlorine atoms on the phenyl ring or changing the N-substituent, can significantly influence the chemical and physical properties of the resulting compounds. nih.gov This makes the this compound backbone a useful starting point for creating libraries of related compounds for further investigation.
Integration into Polymer Chemistry (e.g., Polyurethane Precursors, Coatings)
In the realm of polymer science, carbamates are recognized as crucial reactive intermediates, particularly in the production of polyurethanes. wikipedia.orggoogle.com A significant application is their use in non-phosgene routes to synthesize isocyanates, the primary monomers for polyurethane manufacturing. google.com This process involves the thermal decomposition (cracking) of a carbamate to yield an isocyanate and an alcohol.
This compound can theoretically serve as a precursor to 3,4-dichlorobenzyl isocyanate. The reaction would proceed as follows:
Reaction: Thermal Decomposition of this compound Cl₂C₆H₃CH₂NHCOOCH₃ → Cl₂C₆H₃CH₂NCO + CH₃OH
The resulting 3,4-dichlorobenzyl isocyanate could then be reacted with polyols to create specialized polyurethanes. The presence of the dichlorophenyl group would be expected to impart specific properties to the final polymer, such as enhanced thermal stability, flame retardancy, and chemical resistance. These characteristics are highly desirable for high-performance coatings, adhesives, and elastomers. The progress of such reactions can be monitored using IR spectroscopy by observing the disappearance of the carbamate peak (e.g., around 1717 cm⁻¹) and the appearance of the isocyanate peak (e.g., around 2270 cm⁻¹). google.com
Utilization in Chemical Biology Research as Molecular Probes or Enzyme Modulators (Mechanistic Studies, not therapeutic)
Chemical probes are small molecules used to study and manipulate biological systems, providing insights into the function of proteins and cellular pathways. nih.govresearchgate.net The carbamate functional group is particularly useful in this area due to its structural characteristics. It acts as an amide-ester hybrid that is chemically robust and can participate in hydrogen bonding through its carbonyl group and NH moiety. acs.org This allows carbamate-containing molecules to mimic peptide bonds and interact with the active sites of enzymes or the binding pockets of receptors. acs.orgnih.gov
This compound, as a representative of this class, can be used as a molecular scaffold to investigate biological interactions. The dichlorobenzyl group can be systematically modified to explore structure-activity relationships, helping researchers understand how specific structural features influence binding to a biological target.
While direct studies of this compound interacting with ribosomes may not be extensively documented, the principles of using small molecules to probe such complex machinery are well-established. For example, research has shown that the methylation of ribosomal proteins, such as the methylation of protein eL42 by the methyltransferase SET7/9, can regulate global protein synthesis. nih.gov
A molecule like this compound could be used in mechanistic studies to explore its potential influence on such processes. Researchers could investigate whether the compound or its derivatives bind to ribosomal components or associated enzymes, potentially modulating their function. Such studies often employ techniques like co-immunoprecipitation to confirm interactions and functional assays, like puromycin (B1679871) incorporation, to measure effects on translation. nih.gov The goal of this non-clinical research is to use the chemical probe to understand the fundamental biology of a target, not to develop a therapy.
The design of enzyme inhibitors is a fundamental activity in chemical biology and drug discovery. The carbamate moiety is a valuable tool in this context because it can serve as a bioisostere for a peptide bond, offering greater stability against enzymatic degradation by proteases. acs.orgnih.gov This stability is a key principle in designing inhibitors that can effectively reach and interact with their target in vitro.
The design process for an inhibitor based on the this compound scaffold would involve several key principles:
Scaffold Hopping and Modification: The dichlorobenzyl group provides a defined orientation for interacting with a protein's binding pocket. Its chlorine atoms can form specific halogen bonds or hydrophobic interactions.
Conformational Restriction: The carbamate group has a partial double-bond character that restricts rotation, reducing the conformational flexibility of the molecule. acs.org This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.
In Silico and In Vitro Screening: Modern inhibitor design often starts with computational (in silico) docking studies to predict how a molecule might fit into the active site of a target enzyme. nih.gov These predictions are then tested through in vitro enzyme inhibition assays, which measure the concentration of the compound required to reduce enzyme activity by half (IC₅₀). nih.govmdpi.com
For example, in the development of inhibitors for monoamine oxidase (MAO), researchers synthesize a series of related compounds and test their inhibitory potency against the target enzyme in a controlled, non-clinical setting. mdpi.com This same principle could be applied using derivatives of this compound to probe the active sites of various enzymes.
Environmental Chemical Transformations in Abiotic Systems (e.g., Hydrolysis, Photolysis in non-biological matrix)
Understanding the fate of chemical compounds in the environment is critical. For carbamates, two of the most important abiotic (non-biological) degradation pathways are hydrolysis and photolysis. who.int
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis for carbamates is highly dependent on pH and temperature. researchgate.netnih.gov Generally, the ester linkage in the carbamate is susceptible to cleavage, which can be accelerated under either acidic or, more significantly, alkaline conditions. who.intresearchgate.net Increasing temperature also typically increases the rate of hydrolysis. researchgate.netnih.gov The process often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. researchgate.netnih.gov
Photolysis is degradation caused by light, particularly ultraviolet (UV) radiation from the sun. who.int Carbamates can absorb light, which excites the molecule and can lead to the breaking of chemical bonds. who.int The rate of photolysis depends on factors like the intensity of the light source and the presence of other substances in the water that can act as photosensitizers or quenchers. mdpi.com
The table below summarizes kinetic data from studies on a structurally analogous compound, illustrating the principles of abiotic degradation.
| Degradation Process | Condition | Parameter | Value |
|---|---|---|---|
| Hydrolysis | pH (at 25°C) | Half-life at pH 5 | 14.44 days |
| Half-life at pH 7 | 1.60 days | ||
| Temperature (at pH 7) | Half-life at 25°C | 38.51 hours | |
| Half-life at 45°C | 3.00 hours | ||
| Photolysis | Simulated Sunlight | Half-life | ~8-9 hours |
These data demonstrate that the environmental persistence of a compound like this compound is expected to be limited due to these abiotic degradation pathways. who.int
Future Research Directions and Challenges in Methyl 3,4 Dichlorobenzyl Carbamate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. For methyl (3,4-dichlorobenzyl)carbamate, future research will undoubtedly focus on moving beyond traditional synthetic methods, which may involve hazardous reagents or produce significant waste.
A key area of investigation will be the implementation of green chemistry principles. This includes exploring alternative, less toxic starting materials and solvent systems. For instance, the use of dimethyl carbonate as a green methylating agent, in place of more hazardous alternatives like methyl chloroformate or methyl iodide, presents a promising avenue. Additionally, solvent-free reaction conditions or the use of greener solvents such as supercritical fluids could significantly reduce the environmental impact of the synthesis.
The concept of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be a driving force. Catalytic approaches are central to achieving high atom economy. Research into novel catalysts, including biocatalysts or nano-catalysts, for the carbamoylation of 3,4-dichlorobenzyl alcohol could lead to more direct and waste-free synthetic routes. For example, enzymatic catalysis could offer high selectivity and efficiency under mild conditions, representing a significant leap forward in the sustainable production of this carbamate (B1207046).
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The chemical structure of this compound, with its dichlorinated aromatic ring, carbamate linkage, and benzylic position, offers a rich platform for exploring novel reactivity and creating a diverse library of derivatives. Future research should systematically investigate the chemical transformations possible at each of these sites.
Derivatization of the aromatic ring through electrophilic aromatic substitution could introduce a wide range of functional groups, leading to new compounds with potentially altered biological activities or material properties. The directing effects of the existing chloro and carbamate-linked methylene (B1212753) groups will be a key aspect of this research.
The carbamate moiety itself is a versatile functional group. nih.gov Exploration of its reactivity towards various nucleophiles and electrophiles could yield novel compounds. For instance, N-alkylation or N-acylation of the carbamate nitrogen would provide a series of N-substituted derivatives. Furthermore, derivatization strategies common for other carbamates, such as those involving supercritical carbon dioxide as both a solvent and a reactant, could be adapted. researchgate.net The use of derivatizing agents like heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to be effective for other carbamates and could be explored for this compound to facilitate analysis or to create new molecules. researchgate.net
Advanced Characterization of Transient Intermediates and Reaction Kinetics
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. This requires a focus on the characterization of transient intermediates and the detailed study of reaction kinetics.
Modern spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction progress, enabling the identification of short-lived intermediates. For example, the formation of isocyanate intermediates in certain carbamate synthesis routes could be tracked.
The study of reaction kinetics will provide quantitative data on reaction rates, activation energies, and the influence of various parameters such as catalyst loading, temperature, and reactant concentrations. researchgate.net This information is invaluable for optimizing reaction conditions to improve yield, selectivity, and reaction time. For instance, understanding the kinetics of the fragmentation of related nitrobenzyl carbamates has been crucial in designing prodrugs, and similar principles could be applied to understand the stability and reactivity of this compound derivatives. rsc.org
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For this compound, a deeper integration of these methodologies will be essential to accelerate discovery and deepen understanding.
Computational modeling, using techniques such as density functional theory (DFT), can be employed to predict the geometric and electronic structures of this compound and its derivatives. epa.govmdpi.com These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions. For example, computational studies can help in understanding the rotational barriers of the carbamate group and the preferred conformations of the molecule, which can influence its biological activity. mdpi.comacs.org
Furthermore, computational modeling can be used to elucidate reaction mechanisms by mapping out the potential energy surfaces of synthetic transformations. This can help in identifying the most likely reaction pathways and transition states, guiding experimental efforts to develop more efficient synthetic routes. The combination of computational predictions with experimental validation will provide a robust framework for understanding and manipulating the chemistry of this compound.
Design of Next-Generation Chemical Tools and Materials
Beyond its historical use, the core structure of this compound can serve as a scaffold for the design of novel chemical tools and advanced materials. Future research should focus on harnessing the unique properties of this compound to create value-added products.
The development of new bioactive molecules is a significant opportunity. By systematically modifying the structure of this compound, it may be possible to develop new compounds with tailored biological activities, potentially in areas such as medicinal chemistry or crop protection. The carbamate functional group is a common feature in many pharmaceuticals and agrochemicals, and the dichlorophenyl moiety can also contribute to biological activity. nih.gov
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for methyl (3,4-dichlorobenzyl)carbamate, and how can purity be ensured? A:
- Synthetic Route : React 3,4-dichlorobenzylamine with methyl chloroformate in the presence of a base (e.g., triethylamine, TEA) under anhydrous conditions in chloroform or dichloromethane. Reaction completion is monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to verify absence of unreacted amines or solvents .
Analytical Characterization
Q: Which analytical techniques are critical for structural and functional characterization? A:
Safety and Handling Protocols
Q: What safety measures are required for handling this compound in laboratory settings? A:
- GHS Classification : Likely Category 2 (acute toxicity) based on structural analogs (e.g., methyl carbamates). Use PPE (gloves, goggles, fume hood) .
- Storage : Inert atmosphere (N₂), –20°C, desiccated. Avoid contact with moisture to prevent hydrolysis .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Mechanistic and Metabolic Studies
Q: How can researchers investigate the metabolic pathways or decomposition mechanisms of this compound? A:
- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS for hydrolyzed products (e.g., 3,4-dichlorobenzylamine) .
- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict reactivity and metabolic sites .
Resolving Data Contradictions
Q: How should conflicting data (e.g., bioactivity vs. toxicity) be addressed methodologically? A:
- Comparative Studies : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use statistical tools (ANOVA) to identify outliers .
- Cross-Validation : Combine in vitro assays (e.g., cholinesterase inhibition ) with in silico docking (AutoDock Vina) to correlate bioactivity with structural motifs.
- Error Analysis : Quantify experimental uncertainty (e.g., HPLC calibration curves, NMR integration errors) to distinguish true contradictions from artifacts .
Advanced Applications: Molecular Interactions
Q: What advanced methodologies can elucidate interactions with biological targets or environmental matrices? A:
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure binding kinetics on silica or polymer surfaces, simulating environmental interfaces .
- In Cellulo Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track cellular uptake via confocal microscopy .
- Environmental Impact : Degradation studies under UV light (λ = 365 nm) with GC-MS to identify chlorinated byproducts .
Computational Design of Derivatives
Q: How can computational tools optimize this compound derivatives for specific applications? A:
- QSAR Modeling : Train neural networks on bioactivity datasets (e.g., cholinesterase inhibition IC₅₀) to predict substituent effects .
- Docking Simulations : Target acetylcholinesterase (PDB: 4EY7) to prioritize derivatives with improved binding affinity .
- Toxicity Prediction : Use ADMET software (e.g., SwissADME) to filter candidates with low hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
